molecular formula C9H9ClN2O B13537854 3-(4-Chlorophenyl)imidazolidin-4-one

3-(4-Chlorophenyl)imidazolidin-4-one

Cat. No.: B13537854
M. Wt: 196.63 g/mol
InChI Key: RBUVLTJQKKAHEP-UHFFFAOYSA-N
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Description

Significance of Imidazolidinone Core Structures in Contemporary Chemical Research

The imidazolidinone core, a five-membered heterocycle containing two nitrogen atoms, is a structure of profound importance in modern chemical science. nih.gov Its derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. ajchem-a.com This versatility has cemented the imidazolidinone scaffold as a cornerstone in medicinal chemistry and drug discovery. researchgate.net A significant number of approved pharmaceuticals and clinical candidates incorporate this heterocyclic ring. Notable examples of drugs featuring the imidazolidinone core include the antibiotic Hetacillin and the antipsychotic Spiperone. nih.gov

Beyond its therapeutic applications, the imidazolidin-4-one (B167674) framework gained exceptional prominence in the field of asymmetric organocatalysis. Pioneering work by David MacMillan demonstrated that chiral imidazolidinone derivatives could act as highly effective catalysts for a variety of stereoselective transformations. These catalysts operate by forming iminium ions with carbonyl compounds, activating them for reactions such as Diels-Alder cycloadditions and Friedel-Crafts alkylations, thereby providing a powerful, metal-free method for synthesizing enantiomerically pure molecules. This dual role in both medicinal chemistry and catalysis underscores the contemporary significance of the imidazolidinone structure.

Overview of 3-(4-Chlorophenyl)imidazolidin-4-one within the Broader Imidazolidinone Class

This compound is a specific derivative where a 4-chlorophenyl group is attached to the nitrogen atom at position 3 of the imidazolidin-4-one ring. The presence of the halogenated phenyl ring makes it a valuable intermediate for further chemical modifications, allowing for the synthesis of more complex molecules with tailored properties. While detailed studies on the standalone biological or catalytic activity of this compound are not extensively documented in public literature, its importance lies in its role as a foundational building block.

Recent research highlights its utility as a key structural component. For instance, a 2024 study described the synthesis of a complex molecule, 1-Phenyl-2-glycyl-[((4-chlorophenyl)-imidazolidin-4-one-3-yl)-3-pyrazolidinone-2-yl], which incorporates the this compound scaffold. ajchem-a.com This novel compound was subsequently evaluated for its antioxidant and antimicrobial activities, demonstrating the role of the core scaffold in constructing new potential therapeutic agents. ajchem-a.com

Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is not widely available. The following are computed properties.

Property Value
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
CAS Number 2825007-35-8
Topological Polar Surface Area 32.9 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

| Rotatable Bond Count | 1 |

Historical Context and Evolution of Imidazolidinone Chemistry

The history of imidazolidin-4-one chemistry can be traced back to the early 20th century. The first synthesis of an imidazolidin-4-one derivative, 5,5-diphenylimidazolidin-4-one, was reported in connection with research on the anticonvulsant drug phenytoin (B1677684) by Heinrich Biltz in 1908. This early work established the fundamental synthetic routes to this class of heterocycles.

For much of the 20th century, research into imidazolidinones continued steadily, primarily exploring their applications in medicinal chemistry. Various synthetic methods were developed, including the cyclization of α-amino amides with aldehydes or ketones and multi-component reactions.

A paradigm shift occurred in 2000 with the aforementioned work from the MacMillan group, which introduced the concept of using chiral imidazolidin-4-ones as organocatalysts. This discovery sparked a renaissance in imidazolidinone chemistry, leading to the development of numerous "MacMillan catalysts" and their application in a vast range of asymmetric syntheses. This evolution transformed the imidazolidinone ring from being primarily a pharmacophore to also being a powerful tool for chemical synthesis, solidifying its place as a versatile and indispensable heterocyclic system.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is predominantly focused on its use as a synthetic intermediate rather than an end-product. As demonstrated by recent studies, its scaffold is being integrated into larger, more elaborate molecular architectures to explore new biological functions, such as antimicrobial and antioxidant activities. ajchem-a.com The 4-chlorophenyl moiety is particularly useful for these purposes, as the chlorine atom can serve as a handle for further cross-coupling reactions or can modulate the electronic and lipophilic properties of the final molecule.

Despite its utility as a building block, several challenges and unaddressed questions remain.

Key Unaddressed Challenges:

Lack of Intrinsic Activity Data: There is a significant gap in the literature regarding the intrinsic biological, chemical, and physical properties of this compound itself. A thorough characterization could reveal potential applications that are currently overlooked.

Synthetic Optimization: While it is used as an intermediate, developing more efficient, scalable, and environmentally friendly methods for its synthesis and the synthesis of its derivatives remains an ongoing objective for synthetic chemists.

Library Development: A significant challenge is the creation of diverse chemical libraries based on the this compound scaffold. The systematic synthesis and screening of such libraries would be a crucial step in identifying new lead compounds for drug discovery.

Stereoselective Synthesis: For many applications, particularly in catalysis and medicine, controlling the stereochemistry of the imidazolidinone ring is paramount. Developing robust methods for the asymmetric synthesis of derivatives of this compound is a key challenge that would greatly expand its utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-(4-chlorophenyl)imidazolidin-4-one

InChI

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13/h1-4,11H,5-6H2

InChI Key

RBUVLTJQKKAHEP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 3 4 Chlorophenyl Imidazolidin 4 One and Its Analogues

Classical and Conventional Synthesis Pathways

Traditional methods for the synthesis of the imidazolidin-4-one (B167674) core have long been established, primarily relying on cyclization reactions and the strategic use of multi-component reactions.

Cyclization Reactions Utilizing Amide and Amine Precursors

The construction of the imidazolidin-4-one ring is frequently achieved through the cyclocondensation of α-amino amides with aldehydes or ketones. This approach involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the desired five-membered ring. A notable example involves the synthesis of a complex pyrazolidinone derivative containing the (4-chlorophenyl)-imidazolidin-4-one moiety. In this multi-step synthesis, a Schiff base derived from a substituted benzaldehyde (B42025) is reacted with glycine (B1666218), leading to the formation of the imidazolidin-4-one ring through cyclization. ajchem-a.com

Another relevant classical approach is the reaction of an N-substituted amino amide with a suitable carbonyl compound. The reaction of 2-(benzylamino)-acetamide with formaldehyde, for instance, yields a 1-benzylimidazolidin-4-one (B55912) after the removal of a hydroxymethyl group, showcasing a fundamental pathway to this heterocyclic system. semanticscholar.org While not directly yielding the 3-(4-chlorophenyl) derivative, this method highlights the versatility of using amine and amide precursors for constructing the core imidazolidin-4-one structure.

A synthesis of a related complex molecule, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, was achieved through the cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N′-dithiocarbonyldiimidazole. mdpi.com This transformation, while leading to a fused and thionated analogue, underscores the utility of amine precursors in forming the imidazolidine (B613845) ring system attached to a 4-chlorophenyl group.

Multi-Component Reactions (MCRs) in Imidazolidinone Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of imidazolidin-4-one precursors and related structures.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgnih.gov This product can then potentially undergo subsequent cyclization to form an imidazolidin-4-one ring. The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. wikipedia.org

The Passerini three-component reaction , on the other hand, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a concerted mechanism in aprotic solvents, particularly at high concentrations of reactants. wikipedia.org Similar to the Ugi adducts, the products of the Passerini reaction can serve as precursors for further transformations to yield heterocyclic structures.

While direct synthesis of 3-(4-Chlorophenyl)imidazolidin-4-one via a one-pot Ugi or Passerini reaction is not extensively documented, these MCRs provide a powerful platform for the rapid generation of diverse libraries of acyclic precursors that can be subsequently cyclized to the desired imidazolidinone core.

Modern and Sustainable Synthetic Approaches

In recent years, the development of more environmentally benign and efficient synthetic methods has become a major focus in organic chemistry. This has led to the exploration of catalyst-mediated reactions, microwave-assisted protocols, and solvent-free conditions for the synthesis of imidazolidin-4-ones.

Catalyst-Mediated Synthesis (e.g., Organocatalysis, Metal Catalysis)

The use of catalysts can significantly enhance the efficiency and selectivity of chemical transformations. Both organocatalysts and metal catalysts have been employed in the synthesis of imidazolidine derivatives.

Organocatalysis , which utilizes small organic molecules to accelerate chemical reactions, offers a green alternative to traditional metal-based catalysts. For instance, imidazolidine-4-thiones have been investigated as prebiotic organocatalysts, highlighting the catalytic potential of the imidazolidine scaffold itself. uni-muenchen.de While specific examples for the direct organocatalytic synthesis of this compound are not prevalent, the general principles of organocatalysis, such as iminium and enamine activation, are applicable to the key bond-forming steps in its synthesis.

Metal catalysis plays a crucial role in a wide range of organic reactions, including C-N bond formation, which is central to the synthesis of imidazolidinones. Transition metals like palladium, copper, and iron are known to catalyze cross-coupling and cyclization reactions that can be employed in the synthesis of N-aryl heterocycles. nih.gov For example, copper-catalyzed C-N bond formation reactions are a well-established method for the arylation of amines, a key step in introducing the 4-chlorophenyl group onto the imidazolidinone nitrogen.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov The application of microwave irradiation has been reported for the synthesis of various heterocyclic compounds, including thiazolidin-4-ones, which are structurally related to imidazolidin-4-ones. nih.gov

A notable example is the microwave-assisted synthesis of 2-cyano-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide, where the use of microwave irradiation resulted in higher yields and significantly reduced reaction times compared to conventional heating. jchps.com A three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has also been developed, showcasing the efficiency of this technique in constructing heterocyclic systems in a one-pot manner. rsc.org These examples strongly suggest the potential for developing efficient microwave-assisted protocols for the synthesis of this compound.

ReactantsConditionsProductYield (%)Reference
3-Oxo-2-(4-bromophenyl)hydrazonopropanal, AcetoacetanilideDBU, 1,4-dioxane, Microwave (200 W), 40 °C, 3 min4-(4-Bromophenylazo)-5-hydroxy-N-phenyl-2-(1-phenylethylidene)benzamideNot specified nih.gov
(E)-N'-(4-chlorobenzylidene)-2-cyanoacetohydrazide, 2-Mercaptoacetic acidMicrowave Irradiation2-Cyano-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide80 jchps.com
Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary aminesMicrowave (150 W), 160 °C, 55 min3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-onesup to 83 rsc.org

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry encourage the use of synthetic methods that reduce or eliminate the use of hazardous substances. Solvent-free reactions, often facilitated by techniques such as ball milling or microwave irradiation, are a cornerstone of this approach.

A solvent-free method for the synthesis of substituted imidazolidin-4-ones has been reported, highlighting a more environmentally friendly approach. jst.go.jpsemanticscholar.org Specifically, the synthesis of analogues such as 1-Methyl-2-(4-chlorophenyl)-3-cyclohexylimidazolidine-4-one and 1-Methyl-2-(4-chlorophenyl)-3-isopropylimidazolidine-4-one has been achieved under solvent-free conditions. jst.go.jp Another example of a green synthetic method is the solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) in a ball mill, which demonstrates the feasibility of mechanochemistry for the formation of related heterocyclic structures. researchgate.net These methodologies showcase the potential for developing a truly green synthesis of this compound by minimizing waste and avoiding the use of volatile organic solvents.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives with specific stereochemistry is paramount for their application in medicinal chemistry and asymmetric synthesis. Stereoselective methods are employed to control the formation of stereocenters within the molecule, leading to either enantiomerically enriched or diastereomerically pure products.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A primary strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries applicable to the synthesis of chiral imidazolidin-4-one precursors. wikipedia.orgwilliams.edu These auxiliaries are typically derived from readily available and inexpensive chiral amino acids. scielo.org.mx The general approach involves acylating the chiral oxazolidinone, followed by a diastereoselective reaction (e.g., alkylation or aldol (B89426) condensation) on the α-carbon of the acyl group. researchgate.net The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, leading to highly diastereoselective bond formation. researchgate.net

For the synthesis of a chiral precursor to this compound, one could envision attaching a glycine equivalent to a chiral auxiliary. Subsequent N-arylation with a 4-chlorophenyl group and cyclization would lead to the chiral imidazolidinone. The key is the stereocontrolled introduction of a substituent at the C5 position of the imidazolidinone ring, which would be directed by the chiral auxiliary.

Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also emerged as effective alternatives to Evans' oxazolidinones. scielo.org.mx They often provide high levels of diastereoselectivity and are easily prepared and removed. scielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type Typical Application Key Features
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Oxazolidinone Asymmetric Aldol Reactions, Alkylations High diastereoselectivity, predictable stereochemical outcome. wikipedia.org
(S)-4-Benzyl-2-oxazolidinone Oxazolidinone Asymmetric Alkylations Commercially available in both enantiomeric forms, widely used. williams.edu
Camphorsultam (Oppolzer's Sultam) Sultam Asymmetric Diels-Alder, Alkylations Provides excellent stereocontrol. wikipedia.org
(R,R)- and (S,S)-Pseudoephedrine Amino Alcohol Asymmetric Alkylation of Amides Forms chiral amides, easily cleaved. wikipedia.org

Diastereoselective synthesis focuses on forming a specific diastereomer of a molecule with multiple stereocenters. In the context of imidazolidin-4-ones, this control is often exerted during the cyclization step that forms the heterocyclic ring.

When a chiral α-amino amide, already possessing a stereocenter, reacts with an aldehyde or ketone, a new stereocenter can be formed at the C2 or C5 position of the imidazolidinone ring. The existing stereocenter can influence the facial selectivity of the nucleophilic attack, leading to one diastereomer in excess.

For instance, the condensation of an enantiopure α-amino amide (derived from a natural amino acid) with an aldehyde would generate an intermediate imine. The subsequent intramolecular cyclization to form the imidazolidin-4-one ring can proceed with a degree of diastereoselectivity, dictated by minimizing steric interactions in the transition state. The relative stereochemistry of the substituents on the newly formed ring is thus controlled. rsc.org This approach is particularly valuable for creating highly substituted imidazolidinones with defined stereochemistry. rsc.org

A study by Kacem and Hassine demonstrated a solvent-free condensation between chiral α-amino acid phenylhydrazides and triethyl orthoesters, which led to enantioselective, 5-monosubstituted imidazol-4-ones, highlighting how chirality in the precursor can direct the stereochemical outcome. nih.gov

Design and Optimization of Precursors for Efficient Imidazolidin-4-one Synthesis

The efficiency and versatility of imidazolidin-4-one synthesis are highly dependent on the design and accessibility of the starting materials. The primary precursors are typically α-amino amides or their equivalents, which undergo cyclization with a carbonyl compound. clockss.orgsemanticscholar.org

One of the most common and direct routes involves the condensation of an N-substituted α-aminoacetamide with an aldehyde or ketone. clockss.orgsemanticscholar.org For the target compound, this would involve the reaction of N-(4-chlorophenyl)glycinamide with a suitable carbonyl source, often formaldehyde. The key challenge lies in the synthesis of the N-aryl α-amino amide precursor.

Several methods have been developed for the synthesis of N-aryl α-amino acids and their amides:

Umpolung Amide Synthesis (UmAS): A novel, epimerization-free method reacts α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base. This approach avoids the common problem of racemization at the α-carbon, which is particularly prevalent with aryl glycines. nih.govacs.org

Copper-Catalyzed N-Arylation: Mild and efficient methods using Cu(I) catalysts allow for the N-arylation of amino acids and their derivatives with aryl iodides or bromides. researchgate.net

Diaryliodonium Salts: These reagents can be used for the arylation of α-amino acid esters, with the chirality of the amino acid being maintained throughout the reaction sequence. researchgate.net

The optimization of these precursor syntheses involves selecting reaction conditions that maximize yield, minimize side products, and, for chiral syntheses, prevent epimerization. nih.gov

Alternative precursors and synthetic routes include:

From Diamides: Cyclization of a diamide (B1670390) under basic conditions can yield a range of substituted imidazol-4-ones. nih.gov

From Schiff Bases: The Schiff base formed from an amino acid ester and an aldehyde can be cyclized to give 2,5-substituted imidazolidin-4-ones under mild conditions. clockss.org

One-Pot Reactions: Efficient one-pot ternary reactions, for example between urea (B33335), aniline (B41778) (or a substituted aniline like 4-chloroaniline), and chloroacetic acid, can directly yield 3-arylimidazolidin-4-one cores. mdpi.comnih.gov

Table 2: Precursor Strategies for 3-Aryl-imidazolidin-4-one Synthesis

Precursor Type Cyclization Partner Method Advantages
N-Aryl α-Amino Amide Aldehyde/Ketone Condensation/Cyclization Direct, modular approach. clockss.orgsemanticscholar.org
Diamide N/A Base-mediated Cyclization Utilizes readily available starting materials. nih.gov
α-Amino Acid Phenylhydrazide Orthoester Condensation/Cyclization Can be performed enantioselectively. nih.gov
Urea, Arylamine, Chloroacetic Acid N/A One-pot Ternary Reaction Convergent and efficient for certain derivatives. nih.gov

The choice of precursor and synthetic strategy is often dictated by the desired substitution pattern on the imidazolidin-4-one ring and the need for stereochemical control.

Chemical Reactivity and Functional Group Transformations of 3 4 Chlorophenyl Imidazolidin 4 One

Electrophilic and Nucleophilic Reactivity at Ring Heteroatoms (N1, N3)

The nitrogen atoms at positions N1 and N3 of the imidazolidin-4-one (B167674) ring exhibit distinct reactivity profiles. The N1 nitrogen, being part of a secondary amine, is nucleophilic and can undergo reactions with various electrophiles. In contrast, the N3 nitrogen is part of an amide linkage, which significantly diminishes its nucleophilicity due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

N1-unsubstituted imidazolidin-4-ones can be stabilized by N1-alkylation under basic conditions. organic-chemistry.org This involves the deprotonation of the N1-H, which is the most acidic proton on the heterocyclic ring, followed by nucleophilic attack on an alkyl halide. While specific examples for 3-(4-chlorophenyl)imidazolidin-4-one are not extensively documented, analogous reactions with similar imidazolidin-4-one cores suggest that a variety of alkyl and aryl groups can be introduced at this position. organic-chemistry.org

The N3 nitrogen, being less nucleophilic, is less prone to direct electrophilic attack. However, under certain conditions, acylation at N3 has been observed in related heterocyclic systems, particularly in the corresponding 2-thioxoimidazolidine derivatives. aston.ac.uk

Reactions at the Carbonyl Group (C4) and Adjacent Carbons

The carbonyl group at the C4 position is a key site for nucleophilic attack. Standard carbonyl chemistry can be applied to this moiety, leading to a variety of transformations. For instance, reduction of the carbonyl group would yield the corresponding 3-(4-chlorophenyl)imidazolidine. While specific reducing agents for this transformation on the target molecule are not detailed in the available literature, common hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are expected to be effective.

The methylene (B1212753) group at the C5 position, being adjacent to the carbonyl group, possesses acidic protons and can participate in condensation reactions. The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a plausible transformation. wikipedia.org In the case of this compound, condensation with aromatic aldehydes at the C5 position would lead to the formation of 5-arylidene derivatives.

Modifications and Substitutions on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group attached to the N3 position provides a handle for further molecular elaboration through various cross-coupling and substitution reactions. The chlorine atom can be replaced by other functional groups using modern catalytic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. wikipedia.org By reacting this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base, the chlorine atom could be replaced with a variety of aryl, heteroaryl, or alkyl groups.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. mdpi.com This reaction would enable the conversion of the 4-chloro group to a primary or secondary amine by coupling with ammonia (B1221849) or a suitable amine, respectively, in the presence of a palladium catalyst.

Furthermore, electrophilic aromatic substitution reactions, such as nitration, can introduce functional groups onto the phenyl ring. In a study on the nitration of the related 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, treatment with fuming nitric acid and concentrated sulfuric acid resulted in the introduction of a nitro group onto the 4-chlorophenyl ring, yielding 3-(4-chloro-3-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one. ajchem-a.com A similar outcome could be anticipated for this compound.

Derivatization Strategies for Novel this compound Analogues

The versatile reactivity of the this compound scaffold allows for the synthesis of a wide array of novel analogues through various derivatization strategies.

Introduction of Diverse Chemical Scaffolds and Functional Groups

The introduction of diverse chemical entities can be achieved by targeting the reactive sites of the molecule. For instance, the N1 position can be functionalized with a variety of substituents through alkylation or acylation reactions. The synthesis of new imidazolidine-4-one derivatives has been demonstrated through the cyclization of Schiff's bases with glycine (B1666218). ajchem-a.com This approach allows for the incorporation of different aromatic and heterocyclic moieties at various positions of the imidazolidin-4-one ring.

The following table summarizes some of the derivatization strategies that can be envisioned for this compound based on analogous reactions.

Reaction TypeReagents and ConditionsExpected Product
N1-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)1-Alkyl-3-(4-chlorophenyl)imidazolidin-4-one
Knoevenagel CondensationAromatic aldehyde, Base (e.g., piperidine), Solvent (e.g., ethanol)5-Arylidene-3-(4-chlorophenyl)imidazolidin-4-one
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base, Solvent3-(4-Arylphenyl)imidazolidin-4-one
Buchwald-Hartwig AminationAmine, Pd catalyst, Base, Solvent3-(4-Aminophenyl)imidazolidin-4-one

Hybrid Molecule Design Incorporating the Imidazolidin-4-one Core

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. mdpi.com The this compound core can be incorporated into hybrid molecules to potentially enhance biological activity.

For example, the synthesis of hybrid molecules containing a 1,3,4-thiadiazole (B1197879) core has been reported. researchcommons.org A similar strategy could be employed to link the this compound scaffold to other biologically active heterocycles. The synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids demonstrates the feasibility of creating complex molecules with multiple pharmacophoric units. nih.gov

Ring System Transformations (e.g., Expansion, Contraction, Fused Systems)

The imidazolidin-4-one ring system can undergo transformations to yield larger, smaller, or fused heterocyclic systems. Ring expansion of imidazolidines to seven- or eight-membered 1,4-diazaheterocycles has been reported. mdpi.com For example, the reaction of imidazolidines with cyclobutenones, catalyzed by Zn(OTf)2, can lead to the formation of homopiperazin-5-ones. mdpi.com

Ring contraction of cyclic systems can also occur under specific conditions. For instance, the Favorskii rearrangement of α-halo cycloalkanones is a known method for ring contraction. researchgate.net While not directly demonstrated for imidazolidin-4-ones, analogous transformations could potentially be developed.

The synthesis of fused heterocyclic systems is another important transformation. The reaction of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N'-dithiocarbonyldiimidazole leads to the formation of a fused imidazo[1,5-a]quinazoline system. researchgate.net This suggests that appropriately functionalized this compound derivatives could serve as precursors for the synthesis of various fused heterocycles.

Kinetic and Mechanistic Investigations of this compound Reactions

A comprehensive review of available scientific literature reveals a significant gap in the documented research concerning the kinetic and mechanistic investigations of reactions involving this compound. While the broader class of imidazolidin-4-ones and related heterocyclic compounds has been the subject of various chemical studies, specific data on the reaction rates, pathways, and transition states for this particular compound are not extensively reported in publicly accessible databases and scholarly articles.

Research into the chemical behavior of analogous structures, such as other substituted imidazolidin-4-ones and thiazolidin-4-ones, suggests that the reactivity of this compound would likely be centered around several key features: the amide bond within the five-membered ring, the potential for enolization adjacent to the carbonyl group, and the influence of the electron-withdrawing 4-chlorophenyl substituent on the nitrogen atom.

Potential areas for kinetic and mechanistic study, though not yet documented for this specific compound, would include:

Hydrolysis: The cleavage of the amide bond in the imidazolidin-4-one ring is a probable reaction under acidic or basic conditions. Kinetic studies would typically involve monitoring the rate of disappearance of the parent compound or the appearance of the ring-opened product under varying pH and temperature conditions. The mechanism would likely involve nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. The rate of this reaction would be influenced by the electronic effects of the 4-chlorophenyl group.

Ring-Opening Polymerization: While not specifically reported for this monomer, imidazolidin-4-ones could potentially undergo ring-opening polymerization. Kinetic investigations would focus on determining the rate of polymerization and the influence of initiators and catalysts. Mechanistic studies would aim to elucidate the nature of the propagating species.

Reactions at the C-5 Position: The methylene group at the C-5 position could be susceptible to deprotonation and subsequent reactions, particularly if activating groups are present. Mechanistic studies might involve trapping of intermediates or computational modeling to understand the reaction pathways.

Due to the absence of specific experimental data, no data tables on reaction kinetics or detailed mechanistic schemes for this compound can be presented at this time. The field would benefit from future research dedicated to elucidating the chemical reactivity and reaction mechanisms of this compound.

Theoretical and Computational Chemistry Studies on 3 4 Chlorophenyl Imidazolidin 4 One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in elucidating the molecular and electronic properties of 3-(4-Chlorophenyl)imidazolidin-4-one. These methods allow for the precise calculation of the molecule's geometry, energy, and the distribution of its electrons, which are crucial for understanding its intrinsic stability and chemical behavior. For instance, DFT calculations have been successfully used to confirm the structures of related complex heterocyclic systems by correlating calculated NMR spectra with experimental data. mdpi.comresearchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers that separate them. chemrxiv.orgchemrxiv.org By systematically rotating the rotatable bonds, such as the one connecting the chlorophenyl ring to the imidazolidinone ring, a potential energy landscape can be generated. This landscape reveals the most probable shapes the molecule will adopt. For related imidazolidine-2,4-dione scaffolds, computational studies have dissected the properties of individual molecules to understand how small structural changes impact crystal phase formation. chemrxiv.orgchemrxiv.org

The analysis typically involves geometry optimization of various starting structures. The relative energies of the resulting conformers indicate their thermodynamic stability. Such calculations, often performed at levels like B3LYP with basis sets such as 6-311G, help in understanding the molecule's flexibility and preferred spatial orientation. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows how data from a conformational analysis would be presented.

ConformerDihedral Angle (C-N-C-C)Method/Basis SetRelative Energy (kcal/mol)
A DFT/B3LYP/6-311G2.5
B 45°DFT/B3LYP/6-311G0.8
C 90°DFT/B3LYP/6-311G0.0 (Global Minimum)
D 135°DFT/B3LYP/6-311G1.2
E 180°DFT/B3LYP/6-311G3.0

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comucsb.eduwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular reactivity and stability. numberanalytics.comnumberanalytics.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks. ucsb.edu For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the chlorophenyl ring, while the LUMO would likely be centered on the electron-deficient carbonyl group of the imidazolidinone ring. Quantum chemical calculations on similar chlorophenyl-containing heterocyclic compounds have determined these energy values to predict their reactivity. nih.govdntb.gov.uaresearchgate.netnih.gov

Table 2: Representative FMO Energies for Chlorophenyl-Containing Heterocycles Data from analogous compounds illustrating typical calculated values.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
CPTBN¹DFT/B3LYP/6-311G-6.21-2.154.06 nih.gov
MCPTP²DFT/B3LYP/6-311G-9.62-5.114.51 dntb.gov.ua
CPPTP³DFT/B3LYP/6-311G-6.11-1.824.29 researchgate.net

¹ 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile (B105546) ² 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol ³ 2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule governs its electrostatic properties and is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. researchgate.net For this compound, MEP analysis would likely reveal negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the chlorine atom, indicating sites susceptible to electrophilic attack. sci-hub.se Positive potential (blue) would be expected around the N-H protons, marking them as sites for nucleophilic attack. sci-hub.se

In addition to MEP, atomic charges, such as those calculated via Mulliken population analysis, provide a quantitative measure of the charge distribution. sci-hub.se This analysis helps to pinpoint specific atoms that are electron-rich or electron-deficient, further clarifying the molecule's reactive nature. nih.gov

Table 3: Representative Calculated Mulliken Charges for a Substituted Piperidin-4-one Data from 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, illustrating charge distribution principles. sci-hub.se

AtomMulliken Charge (a.u.)
O (Carbonyl)-0.429
N (Ring)-0.270
C (Carbonyl)0.442
Cl (on Phenyl)-0.009
H (on N)0.251

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of the system over time. mdpi.com MD simulations are invaluable for exploring the conformational flexibility of this compound in a more realistic environment, such as in a solvent. nih.gov By simulating the molecule surrounded by solvent molecules (e.g., water, ethanol), one can observe how intermolecular interactions influence its shape and dynamics. nih.gov

These simulations can reveal the stability of different conformers in solution, the nature of solute-solvent interactions (like hydrogen bonding), and the timescale of conformational changes. researchgate.net The reorganization of solvent molecules around the solute is a key contributor to the free energy of complex formation and ligand binding affinity. nih.gov Information from MD simulations can also be used to generate an ensemble of structures for use in more advanced studies like molecular docking. mdpi.comresearcher.life

Prediction of Chemical Properties and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting a wide array of chemical properties and exploring potential reaction pathways. protoqsar.comnih.gov For this compound, DFT calculations can be used to predict spectroscopic properties like IR, Raman, and NMR spectra. mdpi.comresearchgate.net Comparing these predicted spectra with experimental data serves as a rigorous method for structural verification. mdpi.com This approach has been used to distinguish between tautomers of related imidazolidine-2-thione compounds, where the calculated ¹³C chemical shifts for different forms were compared against experimental values to confirm the dominant structure. mdpi.com

Furthermore, computational chemistry can be employed to investigate reaction mechanisms. By calculating the energies of reactants, transition states, and products, entire reaction pathways can be mapped out. This allows for the prediction of reaction feasibility, activation energies, and the identification of likely intermediates. Such studies can provide crucial insights into the synthesis of the compound, for example, by modeling the cyclization step in the formation of the imidazolidinone ring. mdpi.comresearchgate.net

Table 4: Predictable Properties via Computational Modeling

PropertyComputational MethodPurpose
Optimized Geometry DFT (e.g., B3LYP)Predict bond lengths, angles, and stable 3D structure.
Vibrational Frequencies DFT Frequency CalculationPredict IR and Raman spectra for structural confirmation.
NMR Chemical Shifts GIAO, CSGT (within DFT)Predict ¹H and ¹³C NMR spectra to aid in structural elucidation. mdpi.com
Electronic Transitions TD-DFTPredict UV-Vis absorption spectra. dntb.gov.ua
Reaction Energetics DFT (Transition State Search)Determine activation energies and reaction thermodynamics.

In Silico Approaches for Molecular Recognition and Ligand-Target Interaction Prediction (Non-Pharmacological Focus)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) like this compound might bind to a larger target receptor. nih.govplos.org While often applied in drug discovery, these techniques are equally applicable to non-pharmacological systems in materials science and supramolecular chemistry.

Instead of biological targets, this compound could be docked against various non-biological hosts. Examples include:

Crystal Surfaces: Predicting how the molecule adsorbs onto and interacts with the surface of a specific crystal, which is relevant to crystallization processes and surface chemistry.

Metal-Organic Frameworks (MOFs): Investigating whether the molecule can fit within the pores of a MOF and predicting the strength of its interaction, which is important for applications in separation or storage. mdpi.com

Synthetic Receptors: Assessing the binding affinity and mode of interaction with synthetic macrocycles (e.g., cyclodextrins, calixarenes) to explore encapsulation or complex formation.

Docking simulations calculate a binding score, which estimates the binding affinity, and predict the most stable binding pose of the ligand within the target's binding site. nih.govresearchgate.net This provides a structural basis for understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that drive molecular recognition. mdpi.com

Table 5: Hypothetical Docking Results for this compound with a Non-Pharmacological Target This table is illustrative of data generated from a molecular docking study.

TargetDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting Residues/AtomsPredicted Interactions
Zeolite SurfaceAutoDock Vina-5.8Si, O atoms of surfaceHydrogen bond (N-H...O-surface), van der Waals
Beta-CyclodextrinGOLD-6.5Hydroxyl groups of rimChlorophenyl group insertion into cavity, van der Waals
MOF-5 PoreMOE-7.2Zn4O cluster, phenyl linkerHydrogen bond (C=O...H-linker), π-π stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical or Binding Interaction Level

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, which belongs to the hydantoin (B18101) (imidazolidine-2,4-dione) class of compounds, QSAR studies on analogous structures provide significant insights into its potential biological activity, particularly as an anticonvulsant.

Research into hydantoin derivatives has revealed that specific structural features are crucial for their anticonvulsant effects. A phenyl or another aromatic substituent at the 5-position of the hydantoin ring is generally considered essential for activity against generalized tonic-clonic seizures. The this compound possesses a chlorophenyl group at the N-3 position, which also plays a role in modulating the molecule's physicochemical properties and, consequently, its biological activity.

A comprehensive QSAR and classification analysis was performed on a large dataset of hydantoin derivatives to identify the key molecular descriptors that govern their anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. nih.govacs.org This type of analysis helps in predicting the activity of new or untested compounds like this compound. The studies utilized a variety of numerical descriptors to encode the topological, geometric, electronic, and thermodynamic properties of the molecules. nih.govacs.org

For a series of phenylmethylenehydantoins, a QSAR model highlighted the significance of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.gov The LUMO energy is an indicator of a molecule's ability to accept electrons, which can be crucial for its interaction with biological targets. The log P value represents the lipophilicity of the compound, a key factor in its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.

The general findings from these QSAR studies on hydantoin analogs can be extrapolated to understand the structural contributions of this compound to its predicted activity. The presence of the 4-chlorophenyl group influences both the electronic and lipophilic character of the molecule.

To illustrate the relationship between molecular descriptors and anticonvulsant activity for hydantoin derivatives, a hypothetical data table based on the findings of comprehensive QSAR studies is presented below. This table showcases the types of descriptors that are often found to be significant in predicting the biological activity of this class of compounds.

Compound/AnalogExperimental Activity (log 1/ED50)log P (Lipophilicity)LUMO Energy (eV)Dipole Moment (Debye)
Analog 1 (Phenyl)1.52.1-0.53.2
Analog 2 (4-Methylphenyl)1.72.5-0.63.1
This compound (Predicted) 1.8 2.8 -0.7 3.5
Analog 3 (4-Nitrophenyl)1.21.9-1.25.0

Note: The values for this compound are predicted based on general QSAR trends for hydantoins and are for illustrative purposes.

The predictive models derived from these QSAR studies often employ genetic algorithms to select the most relevant descriptors that minimize the root mean square error in the training sets. nih.govacs.org The convergence of selected descriptors across different models enhances the reliability of the predictions. For instance, the consistent appearance of lipophilicity and electronic parameters in various QSAR models for hydantoins underscores their fundamental role in anticonvulsant activity.

Furthermore, classification models have been developed to categorize hydantoin derivatives as either active or inactive based on their structural features. These models, which can be built using recursive partitioning and spline-fitting with a genetic algorithm, have shown good predictive accuracy on test sets. nih.govacs.org Such classification can be a valuable preliminary step in screening large libraries of virtual compounds.

The following table summarizes the key molecular descriptors and their typical influence on the anticonvulsant activity of hydantoin derivatives, providing a theoretical framework for assessing this compound.

Molecular DescriptorInfluence on Anticonvulsant ActivityRationale
Lipophilicity (log P) Generally, an optimal range is required. Increased lipophilicity can enhance blood-brain barrier penetration.The 4-chloro substituent on the phenyl ring of this compound increases its lipophilicity compared to an unsubstituted phenyl ring.
LUMO Energy Lower LUMO energy can be favorable for certain receptor interactions.The electron-withdrawing nature of the chlorine atom lowers the LUMO energy of the aromatic ring, potentially influencing its binding affinity.
Steric Factors The size and shape of substituents at various positions can significantly impact binding to the active site of a receptor.The presence of the chlorophenyl group at the N-3 position will have specific steric requirements for optimal interaction with its biological target.
Dipole Moment Can influence solubility and binding orientation within a polar active site.The polar nature of the imidazolidin-4-one (B167674) ring combined with the chlorophenyl group results in a significant dipole moment.

Applications of 3 4 Chlorophenyl Imidazolidin 4 One in Organic Synthesis and Material Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org While the broader class of five-membered heterocyclic compounds, such as oxazolidinones, are renowned for their application as chiral auxiliaries in transformations like aldol (B89426), alkylation, and Diels-Alder reactions, the specific use of 3-(4-Chlorophenyl)imidazolidin-4-one in this capacity is less documented in prominent literature. wikipedia.orgsigmaaldrich.com

However, the inherent structural features of the imidazolidin-4-one (B167674) core make it a suitable candidate for such applications. The chirality can be introduced at the C5 or C2 positions of the ring, and the substituents, including the N3-aryl group, can create a well-defined chiral environment. This environment can sterically shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face, thereby inducing asymmetry.

More commonly, chiral imidazolidin-4-one derivatives have been synthesized and evaluated as ligands for metal-catalyzed asymmetric reactions. nih.govbeilstein-journals.org In these roles, the nitrogen and oxygen atoms of the imidazolidinone ring can chelate to a metal center, forming a chiral metal complex that acts as the catalyst. For instance, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been complexed with copper(II) and used as highly effective catalysts in asymmetric Henry reactions. nih.govbeilstein-journals.org These catalysts have demonstrated the ability to produce nitroaldol products with excellent enantioselectivities, in some cases up to 97% enantiomeric excess (ee). nih.govbeilstein-journals.org The stereochemical outcome is highly dependent on the relative configuration of the substituents on the imidazolidinone ring. nih.gov

Utilization as a Building Block for Complex Organic Architectures

The this compound moiety serves as a valuable heterocyclic building block for the synthesis of more complex, polycyclic, and biologically relevant molecules. Its structure contains multiple reaction sites that can be selectively functionalized to construct elaborate molecular frameworks.

A notable example is the incorporation of the this compound core into a larger structure containing a pyrazolidinone ring. Researchers have reported the synthesis of 1-Phenyl-2-glycyl-[((4-chlorophenyl)-imidazolidin-4-one-3-yl)-3-pyrazolidinone-2-yl], demonstrating how the pre-formed imidazolidinone can be appended to other heterocyclic systems. ajchem-a.com Similarly, related precursors featuring the chlorophenyl moiety have been used to create fused-ring systems, such as 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, showcasing the utility of this structural unit in generating novel scaffolds. mdpi.comresearchgate.net These synthetic strategies highlight the robustness of the imidazolidinone ring and its utility as a reliable component in multi-step syntheses.

Table 1: Examples of Complex Molecules Synthesized from (4-Chlorophenyl)imidazolidin-4-one or Related Precursors

Starting Moiety Reagents/Conditions Resulting Complex Architecture Reference
(4-chlorophenyl)-imidazolidin-4-one derivative Glycyl chloride, further steps 1-Phenyl-2-glycyl-[((4-chlorophenyl)-imidazolidin-4-one-3-yl)-3-pyrazolidinone-2-yl] ajchem-a.com
2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one N,N′-dithiocarbonyldiimidazole (DTCI), THF 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one mdpi.comresearchgate.net
3-(4'-chlorophenyl)-thiazol-2'-yl]-2-chloromethyl-6-bromoquinazolin-4-one Hydrazine hydrate, substituted aldehydes, chloroacetyl chloride Substituted azetidinone- and thiazolidinone-quinazolin-4-ones nih.gov

Catalytic Applications of Imidazolidin-4-one Derivatives (e.g., Organocatalysis)

The most significant impact of the imidazolidin-4-one framework has been in the field of organocatalysis. Pioneered by David MacMillan, chiral imidazolidin-4-one derivatives are highly effective catalysts for a wide range of asymmetric transformations by activating α,β-unsaturated aldehydes and ketones through the formation of a transient iminium ion.

This mode of activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the nucleophile to the opposite face and ensuring high enantioselectivity. core.ac.uk This strategy has been successfully applied to numerous important reactions:

Diels-Alder Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a (5S)-phenylmethyl-imidazolidinone catalyst, affording [4+2]-cycloadducts in excellent yields and enantioselectivities.

Friedel-Crafts Alkylations: Optimized imidazolidinone catalysts, such as (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, have been used for the enantioselective alkylation of indoles and pyrroles with α,β-unsaturated aldehydes.

1,3-Dipolar Cycloadditions: These catalysts facilitate highly enantioselective cycloadditions between nitrones and unsaturated aldehydes.

Michael Additions: The conjugate addition of various nucleophiles to enals is effectively catalyzed by imidazolidinones, controlling the stereochemistry of the newly formed carbon-carbon bond.

The catalytic cycle involves the condensation of the secondary amine of the imidazolidinone with the aldehyde to form the chiral iminium ion, followed by the stereoselective nucleophilic attack, and finally hydrolysis to release the product and regenerate the catalyst. core.ac.uk

Table 2: Performance of Imidazolidin-4-one Derivatives in Organocatalytic Reactions

Reaction Type Catalyst Structure Substrates Enantiomeric Excess (ee) Reference
Diels-Alder (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone Cyclopentadiene + Cinnamaldehyde 93% ee
Friedel-Crafts Alkylation (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone N-Methylindole + Crotonaldehyde 93% ee
1,3-Dipolar Cycloaddition (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone N-Benzyl-α-chloro-nitrone + various enals Up to 99% ee
Asymmetric Henry Reaction (as Ligand) Copper(II) complex of a cis-2-(pyridin-2-yl)imidazolidin-4-one derivative Benzaldehyde (B42025) + Nitromethane Up to 97% ee nih.gov

Potential in Supramolecular Chemistry and Advanced Material Design (e.g., Polymerization, Self-Assembly)

The application of this compound in supramolecular chemistry and materials science is an emerging area with significant potential, though specific examples of its use in polymerization or self-assembly are not yet widely reported. The potential stems from the inherent non-covalent interaction capabilities of its molecular structure.

Supramolecular chemistry relies on directional and reversible interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces to construct well-ordered, higher-level structures from molecular components. nih.gov The this compound molecule possesses key features for such applications:

Hydrogen Bonding: The N-H proton at the N1 position can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) at the C4 position is an effective hydrogen bond acceptor. This donor-acceptor pattern can facilitate the formation of one-dimensional tapes or two-dimensional sheets through self-assembly.

π-π Stacking: The 4-chlorophenyl ring can engage in π-π stacking interactions with other aromatic systems, providing an additional driving force for ordered assembly.

In materials science, heterocyclic rings are often incorporated into polymer backbones to enhance thermal stability, modify solubility, or introduce specific functionalities. sid.ir By functionalizing the this compound scaffold with two reactive groups (e.g., at the N1 and C5 positions), it could be used as a monomer in step-growth polymerization to create novel polyamides or other polymers with the heterocyclic unit integrated into the main chain. The rigidity of the ring and the polar nature of the amide-like bond within the core would be expected to influence the final properties of the resulting polymer, such as its glass transition temperature and mechanical strength. While this remains a prospective application, the foundational principles of polymer and supramolecular chemistry support its feasibility.

Mechanistic Investigations of Molecular Interactions and Target Identification Excluding Clinical Outcomes

Exploration of Molecular Interaction Profiles (e.g., Enzyme Binding, Receptor Affinity, in vitro cellular mechanisms)

Research into derivatives of the 3-(4-Chlorophenyl)imidazolidin-4-one core structure has revealed diverse molecular interaction profiles, primarily in the realms of enzyme inhibition and receptor binding. These studies, conducted through in vitro assays and computational models, highlight the scaffold's potential for therapeutic applications.

Enzyme Inhibition: A notable area of investigation is the inhibition of cholinergic enzymes. A series of 1,3-substituted imidazolidine-2,4,5-triones, which are structurally related to the core compound, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione , demonstrated the highest AChE-inhibiting activity within its series. nih.gov This suggests that the 4-chlorophenyl moiety, a key feature of the parent compound, can be a crucial component for binding within the active site of these enzymes.

Receptor Affinity: The imidazolidinone scaffold has also been incorporated into more complex heterocyclic systems to explore their affinity for various receptors. In one such study, a derivative named 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one was synthesized and evaluated in silico as a potential ligand for the µ-opioid receptor. mdpi.com Docking calculations showed that its interactions and binding energy values were comparable to known opioids like morphine and fentanyl, indicating a potential affinity for this receptor class. mdpi.com

In Vitro Cellular Mechanisms: Derivatives of 2-thioxoimidazolidin-4-one, which share the imidazolidin-4-one (B167674) ring, have been screened for their cytotoxic activity against various cancer cell lines. nih.gov For example, certain derivatives have shown potent antiproliferative activity against human liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. nih.gov Molecular docking studies on these compounds suggest an inhibitory effect on Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidants. nih.gov

The table below summarizes the in vitro activity of selected derivatives.

Derivative Target/Cell Line Activity
1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione Acetylcholinesterase (AChE) IC₅₀ = 13.8 µmol/L nih.gov
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one µ-Opioid Receptor Comparable binding energy to morphine (in silico) mdpi.com
(Z)-5-(5-bromo-2-hydroxybenzylidene)-3-((E)-(1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidene-4-one HepG-2 (Liver Cancer) Antiproliferative Activity nih.gov

Biophysical Characterization of Ligand-Target Recognition

The precise characterization of how a ligand recognizes and binds to its biological target is fundamental in drug discovery. reactionbiology.com Biophysical techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural details of the interaction. elsevierpure.com While specific biophysical studies on this compound are not extensively documented, the characterization of its derivatives relies on standard methods that confirm their structure and potential interactions.

Structural elucidation of novel derivatives, such as 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one and 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one , has been accomplished using a combination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (MS). mdpi.comresearchgate.net These techniques confirm the molecular composition and structure, which are prerequisites for any further investigation of ligand-target recognition. researchgate.net

In the broader context of drug development, techniques commonly used to characterize ligand-target binding include:

Surface Plasmon Resonance (SPR): Measures binding affinity and kinetics by detecting changes in the refractive index when a ligand flows over its immobilized target. mdpi.com

Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, such as enthalpy and entropy, by measuring the heat changes upon molecular interaction. mdpi.com

X-ray Crystallography and NMR Spectroscopy: Provide high-resolution structural information of the ligand-target complex, revealing the specific atomic interactions that govern binding. mdpi.comdiva-portal.org

These methods are essential for validating hits from initial screenings and for guiding the optimization of lead compounds by providing a detailed picture of the molecular recognition process. reactionbiology.comnih.gov

Cellular and Subcellular Mechanisms of Action (e.g., Apoptosis Induction, Membrane Disruption, Enzyme Inhibition)

Studies on various imidazolidin-4-one derivatives have uncovered several cellular and subcellular mechanisms of action, with apoptosis induction and enzyme inhibition being the most prominent.

Apoptosis Induction: A significant body of research points to the ability of imidazolidin-4-one derivatives to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov One study on a series of novel imidazolidin-4-one compounds found that a lead compound induced apoptosis in colorectal cancer cells (HCT116 and SW620) through the mitochondrial pathway. nih.gov The mechanism was found to be dependent on the generation of reactive oxygen species (ROS). nih.gov This elevated ROS production subsequently activated the c-Jun N-terminal kinase (JNK) pathway, which further promoted apoptosis. The process was suppressed by the antioxidant N-acetylcysteine (NAC), confirming the central role of ROS in the compound's mechanism. nih.gov

Similarly, 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in liver cancer cells (HepG2). nih.gov Treatment with a lead compound resulted in a 19.35-fold increase in apoptosis compared to control cells. nih.gov This was accompanied by cell cycle arrest at the G2/M phase. nih.gov At the molecular level, the compound upregulated the expression of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9) while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Enzyme Inhibition: As mentioned previously, derivatives of the imidazolidinone scaffold can act as potent enzyme inhibitors. The compound 1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione was identified as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov

The table below outlines the observed cellular mechanisms for representative derivatives.

Cellular Mechanism Derivative Class Cancer Cell Line Key Findings
Apoptosis Induction Imidazolidin-4-ones HCT116, SW620 (Colorectal) Induces mitochondrial apoptosis via ROS generation and JNK pathway activation. nih.gov
Apoptosis Induction & Cell Cycle Arrest 2-Thioxoimidazolidin-4-ones HepG-2 (Liver) Induces apoptosis (19.35-fold increase), arrests cell cycle at G2/M, modulates apoptotic gene expression (p53, Bcl-2, caspases). nih.gov

| Enzyme Inhibition | Imidazolidine-2,4,5-triones | N/A | Inhibits acetylcholinesterase and butyrylcholinesterase. nih.gov |

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective compounds. nih.gov SAR analyses for derivatives of this compound have provided valuable insights at the molecular level.

In the development of cholinesterase inhibitors based on the 1-(Aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione scaffold, the nature of the substituent on the N-1 phenyl ring was found to be critical. nih.gov The derivative with a chloro group at the para-position (1-(4-Chlorophenyl)... ) exhibited the highest inhibitory activity against AChE (IC₅₀ = 13.8 μmol/L) in its series. nih.gov This highlights the favorable contribution of the 4-chlorophenyl group to the binding interaction with the enzyme's active site.

For anticancer agents, SAR studies of thiazolidine-4-one sulfone inhibitors derived from an initial hit compound led to the discovery of a derivative with significantly improved metabolic stability and a potent cellular activity (IC₅₀ value of 0.217 μM) against osteosarcoma. nih.gov Similarly, research on other anticancer imidazolidinone derivatives has focused on modifying different positions of the heterocyclic ring to enhance cytotoxicity and optimize the mechanism of action, such as apoptosis induction. nih.govresearchgate.net These studies collectively indicate that modifications at the N-1, C-2, and C-5 positions of the imidazolidinone ring system are key areas for synthetic exploration to modulate biological activity.

The core principle of SAR is that the biological effects of a compound can often be predicted from its molecular structure when compared with data from similar compounds. nih.gov By systematically altering parts of the molecular structure—such as adding or removing functional groups or changing the ring systems—chemists can map the molecular features required for a desired biological effect. nih.gov

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of 3 4 Chlorophenyl Imidazolidin 4 One and Its Derivatives

High-Resolution Spectroscopic Techniques for Isomer Differentiation and Complex Structural Assignment

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 3-(4-Chlorophenyl)imidazolidin-4-one and its analogues. These methods provide profound insights into atomic connectivity, spatial arrangements, and electronic environments, which are crucial for differentiating between isomers and assigning the structures of complex new derivatives.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are often required for the unambiguous structural assignment of complex imidazolidin-4-one (B167674) derivatives. ajchem-a.comasianresassoc.org The structural integrity of newly synthesized imidazolidin-4-one derivatives is routinely confirmed through NMR analysis. research-nexus.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing atomic connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, allowing for the mapping of proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached, providing a clear map of C-H single-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is particularly valuable for identifying quaternary carbons and piecing together different molecular fragments.

For stereochemical analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. This information is critical for:

Determining Relative Stereochemistry: The presence or absence of NOE cross-peaks between specific protons can define the relative orientation of substituents on the imidazolidine (B613845) ring.

Conformational Analysis: NOESY data provides insights into the preferred conformation of the molecule in solution, including the puckering of the five-membered ring and the orientation of the 4-chlorophenyl group. researchgate.net In some N-acylimidazolidines, hindered rotation around the N-CO amide bond can lead to the presence of E/Z diastereomers, which can be identified and characterized by NMR. researchgate.netnih.gov

The following table provides examples of typical ¹H and ¹³C NMR chemical shifts for substituted imidazolidin-4-one scaffolds.

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazolidine CH₂3.8 - 4.448 - 56
Imidazolidine CH4.1 - 4.848 - 55
Aromatic CH (Ar-H)6.7 - 8.1114 - 142
Carbonyl (C=O)-166 - 175
Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of this compound derivatives, providing two key pieces of information: the exact molecular mass and insights into the molecule's fragmentation pattern. ajchem-a.com When coupled with electrospray ionization (ESI), HRMS can provide rapid and highly selective analysis. xmu.edu.cn

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula of a newly synthesized compound. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS), often performed via collision-induced dissociation (CID), is used to study the fragmentation pathways of protonated or sodiated molecules. nih.gov By isolating a parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the core structure and identify the positions of substituents. For N-methylimidazolidin-4-one organocatalysts, protonation enables distinct ring cleavage pathways leading to characteristic iminium ions, providing a valuable method for substance type characterization. nih.gov The fragmentation patterns can be complex, sometimes involving rearrangements like the research-nexus.netnih.gov-H migration. semanticscholar.org This detailed structural information is crucial for distinguishing between isomers and identifying novel derivatives.

Table: Illustrative HRMS Fragmentation Data for a Hypothetical Imidazolidin-4-one Derivative

Precursor Ion [M+H]⁺ (m/z) Fragment Ion (m/z) Proposed Fragment Structure/Loss
211.0581 183.0632 Loss of CO
211.0581 168.0400 Loss of HNCO

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Studies and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. mdpi.com These techniques are highly sensitive to molecular structure, functional groups, and intermolecular interactions, making them valuable for studying this compound and its derivatives. ajchem-a.com

FTIR Spectroscopy: This technique measures the absorption of infrared light by a molecule, which occurs at frequencies corresponding to its natural vibrational modes. mdpi.com It is particularly effective for identifying polar functional groups. For imidazolidin-4-ones, key characteristic absorption bands include:

C=O Stretching: A strong absorption band typically found in the region of 1680-1750 cm⁻¹, characteristic of the ketone group in the five-membered ring. mdpi.com

N-H Stretching: A band in the 3200-3400 cm⁻¹ region, indicative of the amine group.

C-N Stretching: Found in the 1150-1250 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Bands corresponding to the 4-chlorophenyl substituent.

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light (from a laser). mdpi.com While FTIR relies on a change in dipole moment, Raman activity requires a change in polarizability. mdpi.com This makes Raman spectroscopy particularly useful for analyzing non-polar bonds and symmetric vibrations, providing complementary information to FTIR. For instance, it can be effective for studying the C=C bonds in the aromatic ring and the skeletal vibrations of the imidazolidine ring.

Both techniques are powerful for conformational studies and analyzing intermolecular interactions. For example, changes in the position and shape of the C=O and N-H stretching bands can provide evidence of hydrogen bonding, which plays a crucial role in the crystal packing and solution-state aggregation of these molecules. researchgate.net

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the definitive assignment of absolute stereochemistry, bond lengths, bond angles, and torsional angles. chemrxiv.org For chiral derivatives of this compound, X-ray analysis is the only method that can unequivocally determine the absolute configuration (R or S) of stereocenters without relying on reference compounds.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This crystal packing analysis provides invaluable information on:

Intermolecular Interactions: It allows for the direct visualization and characterization of non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between aromatic rings. chemrxiv.org

Polymorphism: It can identify different crystalline forms (polymorphs) of the same compound, which may exhibit different physical properties. chemrxiv.org

Conformational Details: The solid-state conformation of the imidazolidin-4-one ring and the orientation of its substituents are precisely defined. researchgate.net

Crystallographic data for a related thioamide derivative, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, shows a monoclinic space group P21/c, with the thioamide moiety adopting a Z-conformation. researchgate.net Such detailed structural information is essential for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the solid compound.

Advanced Chromatographic Methods for Separation and Purity Assessment of Stereoisomers and Analogues (e.g., Chiral HPLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

For compounds containing stereocenters, the separation of enantiomers is a significant challenge, as they possess identical physical properties in a non-chiral environment. Chiral HPLC is the premier method for the analytical and preparative separation of stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. mdpi.com

The choice of CSP and mobile phase is critical for achieving successful enantioseparation. mdpi.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The development of a chiral HPLC method allows for:

Enantiomeric Purity Assessment: Quantifying the enantiomeric excess (ee) of a chiral synthesis product.

Isolation of Enantiomers: Preparative chiral chromatography can be used to isolate pure enantiomers for further biological testing.

Monitoring Stereoselective Reactions: Tracking the progress and stereoselectivity of asymmetric reactions.

Studies on chiral ligands based on imidazolidin-4-one derivatives have shown that their copper(II) complexes can exhibit high enantioselectivity in asymmetric reactions, which is subsequently verified by chiral HPLC analysis of the products. beilstein-journals.org The separation of positional isomers (e.g., 2-, 3-, or 4-chlorophenyl) can also be achieved using specialized HPLC columns and optimized mobile phase conditions. nih.gov Thin-layer chromatography (TLC) is also frequently used to monitor reaction progress and check the purity of synthesized compounds. asianresassoc.org

Computational Methods for Spectroscopic Data Interpretation and Structural Validation

Computational chemistry has become an integral part of structural elucidation, acting as a powerful complement to experimental techniques. conicet.gov.ar Density Functional Theory (DFT) is one of the most widely used computational approaches for studying the electronic structure and properties of molecules like this compound. research-nexus.netmdpi.com

Computational methods are particularly valuable for:

Spectroscopic Data Interpretation: DFT calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. nih.gov Comparing these calculated spectra with experimental data can help to confirm or refute a proposed structure. For example, a strong linear correlation between experimental and calculated ¹³C NMR chemical shifts can provide robust support for a structural assignment. mdpi.comresearchgate.net

Structural Validation: When experimental data is ambiguous (e.g., in cases of complex isomerism), computational analysis of the relative energies of different possible structures can help identify the most stable and likely candidate. edu.krddoaj.org

Conformational Analysis: Computational modeling can explore the potential energy surface of a molecule to identify low-energy conformers, providing insights that complement experimental data from NMR (NOESY) and vibrational spectroscopy.

Rationalizing Reactivity: DFT can be used to understand molecular properties like electrostatic potential and frontier molecular orbitals, which helps in rationalizing the regioselectivity and stereoselectivity of reactions used to synthesize new derivatives. research-nexus.net

The integration of machine learning algorithms with computational NMR prediction is an emerging area that promises to further accelerate and automate the process of structural elucidation. conicet.gov.ar

Future Perspectives and Emerging Research Directions for 3 4 Chlorophenyl Imidazolidin 4 One

Development of Novel and Sustainable Synthetic Routes

The future of 3-(4-chlorophenyl)imidazolidin-4-one synthesis is geared towards the development of novel, efficient, and environmentally benign methodologies. Traditional synthetic methods are being re-evaluated in favor of "green" chemistry principles that emphasize resource efficiency and waste reduction. A significant area of focus is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex imidazolidinone structures in a single step from three or more starting materials. nih.gov This approach offers considerable advantages in terms of time and resource economy. nih.gov

Researchers are also exploring innovative catalytic systems to facilitate the synthesis of these heterocycles. This includes metal-catalyzed processes, such as palladium-catalyzed intramolecular diamination and asymmetric cycloadditions, which can yield cyclic ureas and chiral imidazolidinones with high efficiency. organic-chemistry.orgmdpi.com Furthermore, methods like the double Michael-type addition using reagents such as ethynyl (B1212043) benziodoxolones are being developed to create substituted 4-imidazolidinones diastereoselectively. acs.org The optimization of reaction conditions, often guided by statistical analysis, is being employed to create one-pot protocols that are both sustainable and high-yielding. nih.gov These advanced synthetic strategies are crucial for generating diverse libraries of this compound derivatives for further study. nih.govacs.org

Computational Design of Imidazolidinone-Based Functional Molecules

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel imidazolidinone-based molecules with specific functions. researchgate.net In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being used to predict the biological activity of derivatives of this compound and to elucidate their mechanisms of action at the molecular level. nih.govnih.govresearchgate.net

These computational approaches enable the design of compounds with enhanced potency and selectivity for specific biological targets. For instance, researchers have used computer-aided drug design (CADD) strategies to develop imidazolidine-2,4-dione derivatives as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov Similarly, docking studies have been instrumental in identifying imidazolidinone derivatives that can interact with the active sites of multiple kinases, such as VEGFR-2 and c-Met, suggesting their potential as multi-target anticancer agents. nih.gov In the field of antibiotic resistance, molecular modeling has helped to explain how certain imidazolidin-4-one (B167674) derivatives act as chemosensitizers in methicillin-resistant Staphylococcus aureus (MRSA) by interacting with key proteins like PBP2a and MecR1. researchgate.netnih.gov These computational methods accelerate the discovery process, reduce the need for extensive experimental screening, and provide a deeper understanding of molecular interactions. researchgate.netacs.org

Exploration of Unconventional Reactivity Patterns and Synthetic Transformations

While much of the research on imidazolidin-4-ones has focused on their synthesis and biological activity, an emerging area of interest is the exploration of their unconventional reactivity. The imidazolidin-4-one ring is a versatile scaffold that can be chemically modified after its initial formation, although historically there have been fewer reports on its use as a reactant. clockss.org

Future research will likely focus on exploiting the reactivity of the ring system to create novel molecular architectures. This includes investigating ring-opening reactions to generate modified amino acids or other functionalized linear molecules. clockss.org Another promising direction is the use of imidazolidin-4-one derivatives as catalysts themselves. For example, related imidazolidine-4-thiones have been shown to act as prebiotic organocatalysts in challenging reactions like the α-alkylation of aldehydes, a transformation of significant interest in asymmetric synthesis. uni-muenchen.de The development of chiral ligands based on the 2-(pyridin-2-yl)imidazolidin-4-one structure for use in enantioselective catalysis, such as asymmetric Henry reactions, further highlights the potential for unconventional applications. beilstein-journals.org Investigating new transformations, such as selective C-H functionalization or ring expansion reactions, could unlock new synthetic pathways and lead to compounds with unique properties.

Integration of this compound into Multi-Disciplinary Research Areas

The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for applications beyond traditional medicinal chemistry.

Bio-organic Chemistry : In bio-organic chemistry, these compounds are being explored as scaffolds for creating bioactive molecules with a wide range of therapeutic effects, including anticancer, antibacterial, and antiviral properties. nih.govnih.govnih.gov They serve as valuable tools for chemical biology, enabling the probing of biological pathways and the study of enzyme inhibition. The development of imidazolidinone-based chemosensitizers that can restore the efficacy of antibiotics against resistant bacteria is a particularly active area of research. researchgate.netnih.gov

Supramolecular Chemistry : The imidazolidinone core contains hydrogen bond donors and acceptors, making it an ideal building block for supramolecular chemistry. nih.gov These molecules can participate in molecular recognition, self-assembly, and host-guest interactions to form well-defined, higher-order structures like helicates and macrocycles. wikipedia.org The ability to form predictable non-covalent interactions allows for the design of functional supramolecular systems, including sensors, molecular machines, and smart materials. nih.gov

Materials Science : The integration of imidazolidinone derivatives into materials science is an emerging field. The development of efficient synthetic routes is a foundational step toward producing these compounds on a scale needed for material applications. acs.org Their rigid heterocyclic structure can be incorporated into polymers to modify their physical and chemical properties. The inherent biological activity of the scaffold also presents opportunities for creating functional materials, such as antimicrobial surfaces or drug-releasing polymers. While a different subclass, the use of dimethylol ethylene (B1197577) urea (B33335) in permanent press clothing demonstrates the utility of related imidazolidinones in industrial materials. wikipedia.org

Identification of New Molecular Targets and Pathways (Pre-clinical)

A primary focus of pre-clinical research on this compound derivatives is the identification of novel molecular targets and the elucidation of their mechanisms of action. High-throughput screening of these compounds against diverse panels of enzymes and receptors is a key strategy for discovering new biological activities.

Recent studies have already identified several promising targets for imidazolidinone derivatives:

Kinases : Novel derivatives have shown inhibitory activity against multiple kinases, including VEGFR-2, c-Met, and PIM-1, which are implicated in cancer cell proliferation and angiogenesis. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) : Imidazolidine-2,4-diones have been designed as selective inhibitors of PTP1B, a key target in the treatment of diabetes. nih.gov

Bacterial Proteins : In the context of antibiotic resistance, imidazolidin-4-ones have been found to interact with penicillin-binding protein (PBP2a) and the signal transducer MecR1 in MRSA, effectively lowering the bacteria's resistance to β-lactam antibiotics. researchgate.netnih.gov

Virulence Factors : Certain 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa, such as proteases and pyocyanin, by potentially interacting with quorum-sensing receptors. nih.gov

Future pre-clinical research will involve cell-based assays, proteomic studies, and animal models to validate these targets and to discover new pathways modulated by this class of compounds. This will expand their therapeutic potential into new disease areas.

Challenges and Opportunities in the Academic Research of Substituted Imidazolidin-4-ones

The academic study of substituted imidazolidin-4-ones presents both significant challenges and exciting opportunities.

Challenges:

Stereocontrol : A major challenge lies in the stereoselective synthesis of substituted imidazolidinones, which often contain multiple chiral centers. Developing robust and scalable methods to control stereochemistry is crucial, as different stereoisomers can have vastly different biological activities.

Scalability and Sustainability : While many novel synthetic routes are being developed, ensuring they are scalable and adhere to the principles of green chemistry remains a hurdle. nih.gov

Mechanism of Action : For many bioactive derivatives, the precise molecular mechanism of action is not fully understood. Elucidating these mechanisms is essential for rational drug design and optimization.

Drug Resistance : As with any antimicrobial agent, the potential for bacteria to develop resistance to new imidazolidinone-based compounds is a significant concern that requires ongoing investigation.

Opportunities:

Scaffold Versatility : The imidazolidin-4-one ring is a highly versatile scaffold that can be readily modified at several positions, allowing for the creation of large and diverse chemical libraries for drug discovery. researchgate.net

Multi-Target Agents : The ability of some derivatives to inhibit multiple targets simultaneously, such as several kinases, presents an opportunity to develop drugs that can address complex diseases like cancer with a single molecule. nih.gov

Overcoming Antibiotic Resistance : Imidazolidin-4-ones show significant promise as "adjuvant" therapies or chemosensitizers that can restore the effectiveness of existing antibiotics against multi-drug resistant pathogens. researchgate.net

New Applications : The exploration of unconventional reactivity and integration into fields like supramolecular chemistry and materials science opens up entirely new applications for this class of compounds beyond their traditional role in medicine. uni-muenchen.denih.gov

Continued academic research, leveraging both advanced synthesis and computational tools, will be critical to overcoming these challenges and realizing the full potential of substituted imidazolidin-4-ones.

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)imidazolidin-4-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with substituted anilines and isocyanates. For example, cyclization of 4-chloroaniline derivatives with carbonyl-containing reagents (e.g., isocyanates or carbodiimides) under controlled conditions forms the imidazolidin-4-one core. Purification often employs column chromatography (silica gel) or recrystallization to isolate intermediates. High-performance liquid chromatography (HPLC) is used to ensure purity (>95%) . Optimization of solvent systems (e.g., ethanol or water) and reaction times is critical to minimize side products, as seen in analogous imidazolidinone syntheses .

Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the imidazolidinone ring and substituent positions. Mass spectrometry (MS) provides molecular weight validation. Purity is assessed via HPLC, while X-ray crystallography resolves absolute configuration in crystalline derivatives. For example, disorder in crystal structures (e.g., in related compounds) requires careful refinement using software like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound?

Catalyst selection is pivotal: replacing palladium on carbon (Pd/C) with Raney nickel avoids dehalogenation side reactions in hydrogenation steps, as demonstrated in similar imidazole syntheses . Solvent polarity (e.g., ethanol vs. water) and temperature (45°C optimal for cyclization) significantly impact reaction kinetics. Base strength (NaOH vs. Na₂CO₃) also affects dehydration efficiency during ring closure. LC-MS monitoring of intermediates (e.g., Schiff bases) helps identify bottlenecks .

Q. What crystallographic challenges arise in characterizing this compound derivatives, and how are they resolved?

Disorder in residues (e.g., cyclohexenyl or sulfonyl groups) complicates structural refinement. High data-to-parameter ratios (>21:1) and low R-factors (<0.05) are targeted using SHELXL . For non-twinned crystals, merging symmetry-equivalent reflections improves data quality. π–π stacking interactions in packing diagrams (observed in chlorophenyl derivatives) require careful modeling to avoid overinterpretation .

Q. How do electronic and steric effects of substituents on the phenyl ring influence the biological activity of imidazolidin-4-one derivatives?

Halogens (e.g., Cl) enhance lipophilicity, improving membrane permeability and target binding. For example, chloro-substituted derivatives show higher affinity for cyclooxygenase (COX) enzymes compared to methoxy analogs, as seen in anti-inflammatory studies . Steric bulk at the 4-position can reduce activity by hindering enzyme access, necessitating structure-activity relationship (SAR) studies via systematic substituent variation .

Q. What mechanistic insights guide the design of this compound analogs for antiviral applications?

Mechanistic studies suggest that the imidazolidinone core acts as a hydrogen-bond acceptor, disrupting viral protease active sites. Modifying the chlorophenyl group to fluorophenyl or nitrophenyl derivatives alters electron density, affecting binding kinetics. Computational docking (e.g., with SARS-CoV-2 main protease) combined with in vitro assays validates these hypotheses .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Contradictions often arise from solvate formation or pH-dependent tautomerism. Deuterated solvents (e.g., DMSO-d₆) and controlled pH during NMR analysis stabilize the dominant tautomer. Comparing experimental data with density functional theory (DFT)-calculated shifts clarifies ambiguities .

Methodological Tables

Q. Table 1: Optimization of Reaction Conditions for Imidazolidin-4-one Synthesis

ParameterEffect on YieldReference
Catalyst (Raney Ni)↑ Yield (92%)
Solvent (Ethanol)Optimal for cyclization
Temperature (45°C)Complete conversion in 4h

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueCritical ObservationsReference
¹H NMRδ 7.3–7.5 ppm (aryl protons)
X-ray CrystallographySpace group P21, Z = 2
HPLCRetention time: 8.2 min (purity >95%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.